molecular formula C8H9FO3S B12852192 2-Fluoro-6-methoxyphenylmethylsulfone CAS No. 1208075-04-0

2-Fluoro-6-methoxyphenylmethylsulfone

Katalognummer: B12852192
CAS-Nummer: 1208075-04-0
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: STKSICUSUWAOEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a methoxy group, and a methylsulfonyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene typically involves the introduction of the fluorine, methoxy, and methylsulfonyl groups onto a benzene ring through a series of chemical reactions. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group. The methylsulfonyl group is often introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Fluoro-3-methoxy-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets, while the methylsulfonyl group can enhance its solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Fluoro-2-(methylsulfonyl)benzene: Lacks the methoxy group, which can affect its reactivity and applications.

    1-Fluoro-3-methoxy-2-(trifluoromethyl)benzene:

Uniqueness

The presence of the fluorine atom, methoxy group, and methylsulfonyl group allows for a wide range of chemical transformations and interactions with biological targets .

Eigenschaften

CAS-Nummer

1208075-04-0

Molekularformel

C8H9FO3S

Molekulargewicht

204.22 g/mol

IUPAC-Name

1-fluoro-3-methoxy-2-methylsulfonylbenzene

InChI

InChI=1S/C8H9FO3S/c1-12-7-5-3-4-6(9)8(7)13(2,10)11/h3-5H,1-2H3

InChI-Schlüssel

STKSICUSUWAOEW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)F)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.